molecular formula C13H10 B1197917 Phenalene CAS No. 203-80-5

Phenalene

Cat. No.: B1197917
CAS No.: 203-80-5
M. Wt: 166.22 g/mol
InChI Key: XDJOIMJURHQYDW-UHFFFAOYSA-N
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Description

Phenalene, also known as 1H-phenalene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₀. It is composed of three fused benzene rings, forming a unique tricyclic structure. This compound is an atmospheric pollutant formed during the incomplete combustion of fossil fuels . It is also a key building block in the synthesis of various organic compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenalene can be synthesized through several methods. One common approach involves the reaction of the 1-naphthyl radical with methylacetylene or allene under high-temperature conditions. This reaction proceeds via the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism, which is fundamental in the formation of polycyclic aromatic hydrocarbons .

Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials, such as coal tar or petroleum. The process includes the thermal decomposition of these materials at high temperatures, followed by the isolation and purification of this compound from the resulting mixture of polycyclic aromatic hydrocarbons .

Chemical Reactions Analysis

Types of Reactions: Phenalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phenalene and its derivatives varies depending on the specific application. For instance, in antimicrobial photodynamic therapy, this compound derivatives act as photosensitizers. Upon light activation, they generate reactive oxygen species that damage microbial cells by disrupting their membranes and interfering with their metabolic processes . In organic electronics, this compound’s conjugated system facilitates charge transport, making it useful in semiconductors and photovoltaic devices .

Comparison with Similar Compounds

Phenalene’s unique structure makes it a valuable compound in various fields of research and industry, distinguishing it from other polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

1H-phenalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJOIMJURHQYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075369
Record name 1H-Phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-80-5
Record name Phenalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Phenalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PHENALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ27KZF2V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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